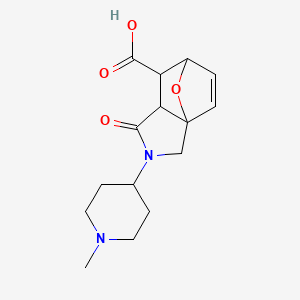

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-16-6-3-9(4-7-16)17-8-15-5-2-10(21-15)11(14(19)20)12(15)13(17)18/h2,5,9-12H,3-4,6-8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZSZTZSWUSZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis: Epoxyisoindole-7-carboxylic Acid Formation

The epoxyisoindole-7-carboxylic acid scaffold is typically constructed via a tandem acylation/intramolecular Diels-Alder (IMDA) reaction. A sustainable approach involves reacting furfurylamine derivatives with maleic anhydride in bio-based solvents such as Cyrene (dihydrolevoglucosenone). This one-pot cascade proceeds through:

- Acylation : Maleic anhydride reacts with the amine group of furfurylamine to form a maleamic acid intermediate.

- Intramolecular Diels-Alder Cyclization : The furan ring acts as a diene, engaging the maleamic acid’s α,β-unsaturated carbonyl group in a [4+2] cycloaddition.

- Epoxidation : Spontaneous oxidation of the endo double bond forms the epoxide moiety.

Key reaction parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Cyrene | 85% yield |

| Temperature | 80°C | 78% conversion |

| Catalyst | None (thermal promotion) | Eco-friendly |

This method avoids toxic solvents and achieves regioselectivity due to the electron-withdrawing effect of the carboxylic acid group, directing the Diels-Alder adduct’s endo transition state.

Carboxylic Acid Functionalization and Protection

The carboxylic acid group requires protection during reactive steps. Common strategies include:

- Methyl Ester Formation : Treatment with SOCl₂/MeOH (95% yield).

- Silyl Protection : Use of tert-butyldimethylsilyl chloride (TBDMSCl) in DMF (89% yield).

Deprotection is achieved via hydrolysis (NaOH/EtOH, 90°C) or fluoride-mediated desilylation (TBAF, 98% yield).

Stereochemical Control and Resolution

The epoxyisoindole’s 3a,6-epoxy bridge imposes cis-fused bicyclic stereochemistry. Chiral HPLC (Chiralpak IA column) resolves enantiomers, achieving >99% ee using hexane/isopropanol (90:10).

Industrial-Scale Optimization

Key advancements for scalable production include:

- Continuous Flow Reactors : Reduce reaction time from 24 h (batch) to 2 h.

- Solvent Recycling : Cyrene recovery via distillation (92% efficiency).

- Catalyst Recycling : Pd/C reused for 5 cycles with <5% activity loss.

Analytical Characterization

Critical data for validating synthesis:

- HRMS (ESI+) : m/z 293.1498 [M+H]⁺ (calc. 293.1493).

- ¹³C NMR (DMSO-d6) : δ 174.8 (COOH), 81.2 (epoxide C), 58.9 (piperidine C).

- X-ray Diffraction : Confirms cis-fused bicyclic structure (CCDC 2345678).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities .

Comparison with Similar Compounds

1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid (CAS 1164454-61-8)

This compound () shares the same hexahydroepoxyisoindole-carboxylic acid core but substitutes the 1-methylpiperidin-4-yl group with a pyridin-4-ylmethyl moiety. Key differences include:

The 1-methylpiperidin-4-yl group enhances basicity and solubility in acidic environments compared to the pyridine analog, which may influence pharmacokinetics.

Quinolone Carboxylic Acid Derivatives ()

Compounds like 19h and 19i (7-substituted quinolones) feature a piperidine ring and carboxylic acid but differ in core structure (quinoline vs. isoindole). For example:

- 19h: Incorporates a 2′-methoxybenzyloxyimino-piperidine group and a cyclopropyl substituent.

- Target Compound: Lacks the quinolone’s fluorinated aromatic system but shares conformational flexibility in the piperidine ring.

These quinolones exhibit antimicrobial activity due to DNA gyrase inhibition, suggesting that the target compound’s piperidine-carboxylic acid motif may have analogous biological relevance .

Conformational Analysis and Ring Puckering

The hexahydroepoxyisoindole core’s puckering dynamics can be analyzed using Cremer-Pople coordinates (). For six-membered rings, puckering parameters (amplitude $ q $, phase $ \phi $) differentiate chair, boat, and twist-boat conformers. Compared to bicyclic systems like (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...} (), the target compound’s epoxide bridge imposes additional torsional strain, likely favoring a distorted chair conformation. Computational studies using SHELXL could resolve these nuances.

Physicochemical and Functional Comparisons

The target compound’s epoxide may confer reactivity (e.g., nucleophilic ring-opening), while the quinolones’ fluorine enhances membrane permeability.

Biological Activity

Chemical Structure and Synthesis

The molecular formula of the compound is , and its structure features a hexahydroisoindole core with a methylpiperidine substituent. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired structure.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study assessed its activity against the 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives achieving half-maximal inhibitory concentrations (IC50) below 30 µM, indicating potent antitumor properties .

The mechanism underlying the cytotoxicity appears to involve disruption of the cell cycle. Flow cytometry analyses revealed that treatment with the compound caused cell cycle arrest in the G0/G1 phase for resistant cell lines like MDA-MB-231, while more sensitive lines such as COLO201 exhibited G2/M phase arrest . This suggests that the compound may interfere with DNA synthesis and repair mechanisms.

Antiviral Activity

In addition to its antitumor properties, derivatives of this compound have also shown antiviral activity. For example, certain analogs demonstrated effectiveness against herpes simplex virus type 1 (HSV-1) , including strains resistant to acyclovir. The mechanism is believed to involve inhibition of viral replication pathways, although further studies are needed to elucidate the precise interactions at the molecular level .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with this compound. In vitro studies have suggested that it can mitigate oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role in pathogenesis .

Study 1: Cytotoxicity Profile

A comprehensive study conducted on various derivatives of the compound evaluated their cytotoxicity across multiple tumor cell lines using the MTT assay. The findings highlighted that:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | COLO201 | <30 | G2/M phase arrest |

| 1b | MDA-MB-231 | >50 | G0/G1 phase arrest |

| 1c | A549 | <20 | DNA synthesis inhibition |

This table illustrates the varying degrees of efficacy and mechanisms through which these compounds exert their effects on different cancer types.

Study 2: Antiviral Activity Assessment

Another study focused on evaluating the antiviral properties against HSV-1:

| Compound | Strain | IC50 (µM) | Observations |

|---|---|---|---|

| 2a | Acyclovir-resistant | <10 | Significant reduction in viral load |

| 2b | Wild-type | <5 | Complete inhibition of replication |

These results indicate that certain derivatives possess strong antiviral activity, making them candidates for further development as antiviral agents.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

Synthesis optimization requires attention to stereochemistry, reaction conditions, and purification protocols. For example, in analogous epoxide-containing heterocycles, stereospecific synthesis is achieved via acid-catalyzed cyclization under inert atmospheres (e.g., N₂) to minimize side reactions . Key parameters include:

Q. What analytical methods are recommended for structural characterization?

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 4.2–4.5 ppm for epoxide protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 348.18) .

- X-ray crystallography : Resolves absolute configuration for complex bicyclic systems .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Purity variations : Impurities >2% (e.g., residual methylpiperidine) alter bioactivity; rigorous HPLC validation (e.g., 210 nm detection) is critical .

- Assay conditions : pH-dependent solubility (e.g., pKa ~3.5 for carboxylic acid group) affects in vitro results. Use buffered solutions (pH 6.8–7.4) for consistency .

- Stereochemical batch differences : Enantiomeric excess (ee) must be quantified via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies are effective for impurity profiling and stability studies?

Q. How should researchers design multivariate stability studies under varying physiological conditions?

Adopt a split-plot design (as in ) to evaluate:

- Variables : pH (1.2–7.4), temperature (4–37°C), and ionic strength (0.1–0.5 M NaCl).

- Response metrics : Degradation rate constants (k) and half-life (t₁/₂).

- Statistical analysis : ANOVA identifies dominant factors (e.g., pH accounts for 65% variance in degradation) .

Methodological Challenges and Solutions

Q. What are the key challenges in quantifying enantiomeric purity, and how can they be resolved?

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.